methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride
Description
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom and one nitrogen atom. The compound features a methyl ester group at the 3-position and a methyl substituent at the 6-position, with defined stereochemistry (3S,6R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
OUELYIZKDVOWCU-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl |
Canonical SMILES |
CC1CNC(CO1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate hydrochloride is generally achieved through multi-step reactions involving:
- Starting from chiral amino acid derivatives, such as D-cysteine methyl ester hydrochloride.
- Protection of sulfhydryl groups.
- Condensation with appropriate ketone derivatives.
- Deprotection and cyclization to form the morpholine ring.
- Purification and isolation of stereoisomers.
- Hydrolysis or esterification steps as needed.
This approach ensures stereochemical specificity and high yield, suitable for pharmaceutical applications.
Detailed Synthetic Route from Patent CN107056730B
The patent CN107056730B describes a synthetic method starting from D-cysteine methyl ester hydrochloride (compound I), proceeding through several key steps:
| Step | Description | Conditions and Reagents | Yield and Notes |
|---|---|---|---|
| 1 | Protection of sulfhydryl group by reaction with triphenylmethyl chloride to form compound II. | Solvent: N,N-Dimethylformamide; Temperature: 20–25°C; Time: 48 h | Yield: 97.1%; Reaction monitored by TLC; no chromatography required before next step |
| 2 | Condensation of intermediate II with bromo-3'-chlorophenyl acetone under basic conditions to form intermediate III. | Base: N,N-Diisopropylethylamine; Solvent: N,N-Dimethylformamide; Temperature: 20–25°C; Time: 36 h | Yield: 63.8%; Purification by column chromatography |
| 3 | Deprotection and cyclization tandem reaction using trifluoroacetic acid and triethylsilane to obtain diastereomeric intermediates IV and IV'. | Solvent: Methylene chloride; Temperature: 20–25°C; Time: 2 h | Diastereomers separated by column chromatography; yields 33.5% and 38.7% respectively |
| 4 | Alkaline hydrolysis of intermediates IV and IV' to obtain the target carboxylic acid derivatives V and V'. | Alkaline conditions; purification by chromatography | Final target compounds obtained with high stereochemical purity |
Reaction Scheme Summary:
- D-cysteine methyl ester hydrochloride → sulfhydryl protection → intermediate II
- Intermediate II + bromo-3'-chlorophenyl acetone → condensation → intermediate III
- Intermediate III → deprotection and cyclization → intermediates IV and IV' (diastereomers)
- Intermediates IV and IV' → alkaline hydrolysis → target compounds V and V'
The solvents used include polar aprotic solvents such as N,N-Dimethylformamide and methylene chloride, and bases include tertiary amines like N,N-Diisopropylethylamine. The reaction temperatures are mild (20–40°C), favoring stereochemical control and minimizing side reactions.
Analytical Characterization
The intermediates and final products are characterized by:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra confirm the stereochemistry and substitution pattern.
- Example for (3S,5S,6S)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylate methyl ester:
^1H NMR (CDCl3) δ: 0.84 (d, 3H), 3.04 (dd, 2H), 3.56-3.59 (m, 1H), 3.81 (s, 3H), 3.92-3.95 (m, 1H), 7.26-7.32 (m, 2H), 7.49 (d, 1H), 7.63 (s, 1H).
^13C NMR (CDCl3) δ: 16.8, 29.1, 52.6, 60.2, 63.4, 80.7, 123.5, 125.7, 128.1, 129.6, 134.4, 142.9, 171.1.
- Mass Spectrometry (MS):
Comparative Analysis of Preparation Methods
| Aspect | Method from Patent CN107056730B | General Notes |
|---|---|---|
| Starting Material | D-cysteine methyl ester hydrochloride | Readily available, chiral amino acid derivative |
| Key Reactions | Sulfhydryl protection, condensation with bromo ketone, deprotection, cyclization, hydrolysis | Multi-step but efficient with high stereochemical control |
| Solvents | N,N-Dimethylformamide, methylene chloride, trifluoroacetic acid | Common solvents in organic synthesis, facilitating reaction control |
| Bases | N,N-Diisopropylethylamine and other tertiary amines | Facilitate condensation step |
| Temperature | Mild (20–40°C) | Favorable for stereochemical integrity |
| Purification | Column chromatography to separate diastereomers | Essential for obtaining pure stereoisomers |
| Yield | High yields for protection step (97.1%), moderate for condensation (63.8%), moderate for cyclization (33.5-38.7%) | Overall efficient considering stereochemical complexity |
| Application | Quality control standards for bupropion hydrochloride impurities, pharmaceutical intermediates | Method applicable for impurity synthesis and pharmaceutical research |
Research Findings and Perspectives
- The synthetic route is notable for its stereospecificity , enabling the selective preparation of the (3S,6R) isomer.
- The use of D-cysteine methyl ester hydrochloride as a chiral starting material is advantageous due to its availability and inherent chirality.
- The protection-deprotection strategy ensures functional group compatibility and facilitates ring closure to form the morpholine ring.
- The method allows for efficient separation of diastereomers by chromatography, critical for obtaining enantiomerically pure compounds.
- The approach is scalable and cost-effective , using inexpensive reagents and solvents, suitable for industrial pharmaceutical synthesis.
- This synthetic methodology is referenced for quality control and impurity profiling in bupropion hydrochloride sustained-release formulations, underscoring its pharmaceutical relevance.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfhydryl protection | Triphenylmethyl chloride, DMF, 20–25°C, 48 h | (S)-2-amino-3-(trityl sulfhydryl) methyl propionate (II) | 97.1 | TLC monitored, no chromatography needed |
| 2 | Condensation | Bromo-3'-chlorophenyl acetone, DIPEA, DMF, 20–25°C, 36 h | Intermediate III | 63.8 | Purified by column chromatography |
| 3 | Deprotection and cyclization | Trifluoroacetic acid, triethylsilane, CH2Cl2, 20–25°C, 2 h | Diastereomers IV and IV' | 33.5–38.7 | Diastereomers separated chromatographically |
| 4 | Hydrolysis | Alkaline conditions | Target carboxylic acid derivatives V and V' | High | Final purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .
Comparison with Similar Compounds
Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-Carboxylate Hydrochloride
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-Carboxylic Acid
- Structure : Substituted with a dichlorophenyl group at C-6 and a carboxylic acid (-COOH) at C-3 .
- Key Differences :
- The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester.
- The dichlorophenyl substituent introduces steric bulk and halogen-mediated interactions (e.g., van der Waals forces).
Piperidine Derivatives
(3S,6R)-6-Methylpiperidine-3-Carboxylic Acid Hydrochloride
- Carboxylic acid functionality may limit cell permeability relative to the ester in the target compound.
Bicyclic and Complex Derivatives
(1S,3S,6R)-2-Aza-Bicyclo[2.2.1]heptane-3-Carboxylic Acid Methyl Ester Hydrochloride
Blasticidin S Hydrochloride
- Structure : Complex peptidic morpholine derivative with multiple stereocenters and functional groups .
- Key Differences: Additional amino and carbamimidoyl groups confer antimicrobial activity but increase synthetic complexity. Higher molecular weight (458.90 g/mol) limits diffusion compared to simpler morpholine derivatives.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|
| Methyl (3S,6R)-6-methylmorpholine-3-carboxylate; HCl | C₈H₁₄ClNO₃ | 207.66 | Methyl ester, methyl | 3S,6R |
| Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl | C₇H₁₁ClF₃NO₃ | 249.61 | Trifluoromethyl, ester | 3S,6S |
| (3S,6R)-6-Methylpiperidine-3-carboxylic acid HCl | C₇H₁₄ClNO₂ | 179.65 | Carboxylic acid, methyl | 3S,6R |
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
